

In-Depth Technical Guide: 5,8-dibromo-2-methylquinoxaline

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Compound of Interest

Compound Name: 5,8-dibromo-2-methylquinoxaline

Cat. No.: B8460725

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CAS Number: 1197332-33-4

This technical guide provides a comprehensive overview of **5,8-dibromo-2-methylquinoxaline**, a halogenated quinoxaline derivative. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's physicochemical properties, a plausible synthetic route, and its potential role as a modulator of the Apoptosis Signal-Regulating Kinase 1 (ASK1) signaling pathway.

Physicochemical and Computed Properties

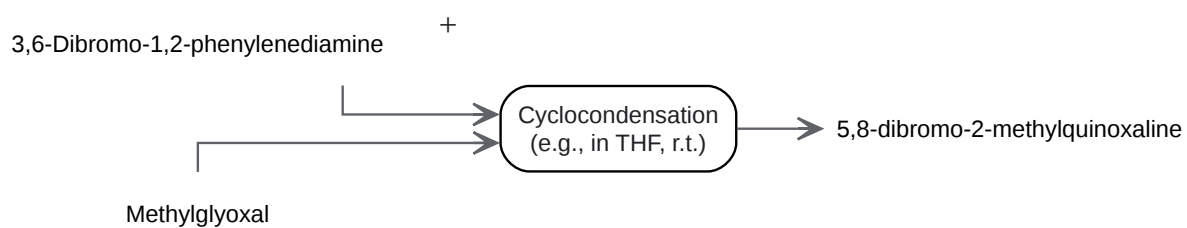
5,8-dibromo-2-methylquinoxaline is a solid organic compound. Its key identifiers and computed physicochemical properties are summarized in the table below. This data is essential for its characterization, handling, and use in experimental settings.

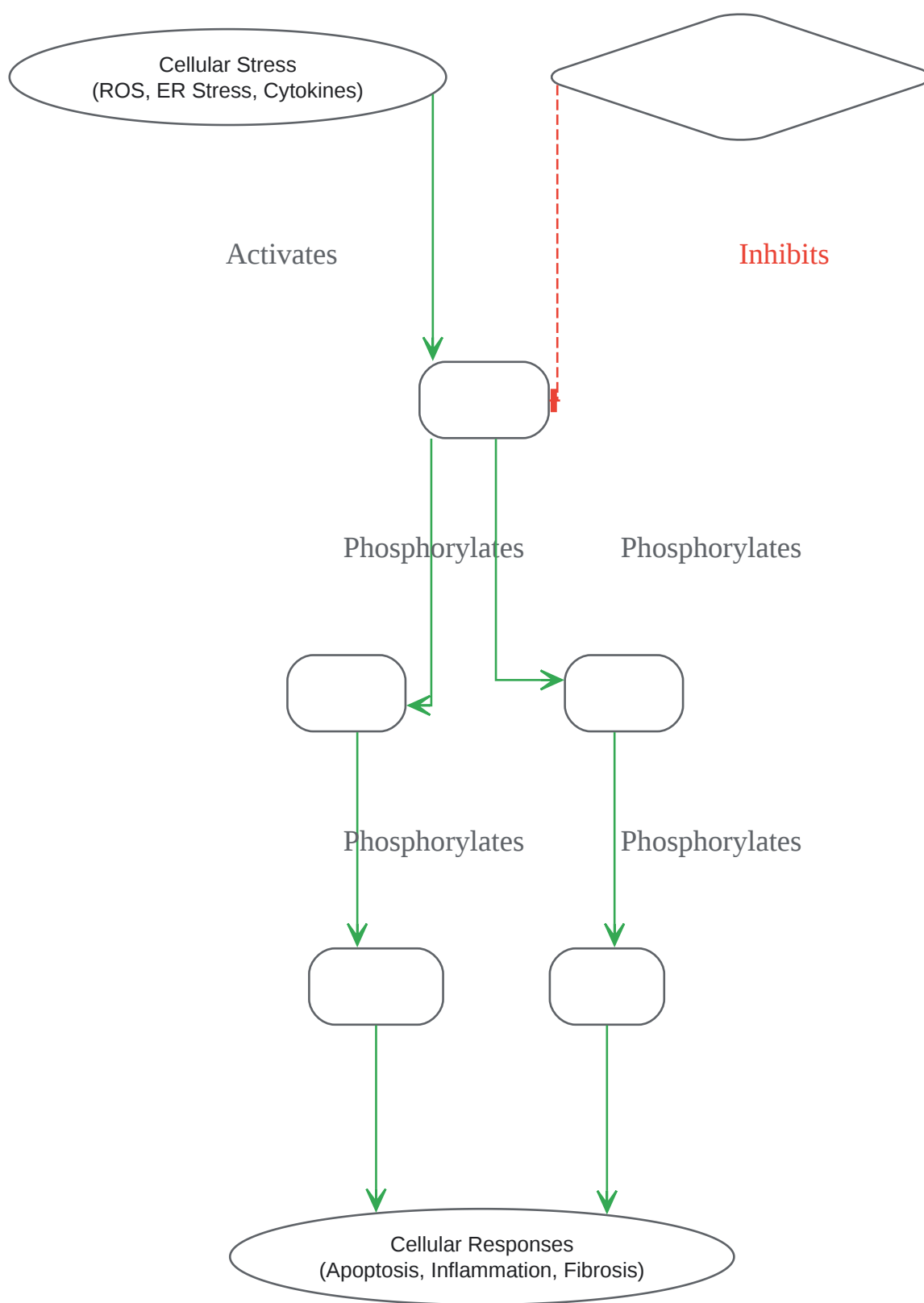
Property	Value	Source
CAS Number	1197332-33-4	PubChem[1]
Molecular Formula	C ₉ H ₆ Br ₂ N ₂	PubChem[1]
Molecular Weight	301.96 g/mol	PubChem[1]
IUPAC Name	5,8-dibromo-2-methylquinoxaline	PubChem[1]
Canonical SMILES	<chem>CC1=NC2=C(C=CC(=C2N=C1)Br)Br</chem>	PubChem[1]
InChI Key	NZCACLVTYSVXRR-UHFFFAOYSA-N	PubChem[1]
Appearance	White solid	Assumed
¹ H NMR (400 MHz, CDCl ₃)	δ 8.84 (s, 1H), 7.91 (dd, J = 19.2, 8.0 Hz, 2H), 2.89 (s, 3H)	[2]
¹³ C NMR (101 MHz, CDCl ₃)	δ 155.96, 147.22, 140.86, 139.70, 133.69, 132.66, 123.84, 123.44, 22.80	[2]

Experimental Protocols: Synthesis of 5,8-dibromo-2-methylquinoxaline

While a detailed, step-by-step protocol for the synthesis of **5,8-dibromo-2-methylquinoxaline** is not readily available in published literature, a plausible and efficient synthetic route can be derived from established methods for the synthesis of substituted quinoxalines. The following protocol is a general representation based on the reaction of a substituted o-phenylenediamine with an α-dicarbonyl compound, a common and effective strategy for constructing the quinoxaline core.

Reaction Scheme:





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References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5,8-dibromo-2-methylquinoxaline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8460725#cas-number-for-5-8-dibromo-2-methylquinoxaline]

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